molecular formula C8H12ClNO2S2 B139688 5-Chlorothiophene-2-sulfonic acid tert-butylamide CAS No. 155731-14-9

5-Chlorothiophene-2-sulfonic acid tert-butylamide

Cat. No.: B139688
CAS No.: 155731-14-9
M. Wt: 253.8 g/mol
InChI Key: VPZSRWXWBIVADA-UHFFFAOYSA-N
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Description

5-Chlorothiophene-2-sulfonic acid tert-butylamide is an organic compound with the molecular formula C8H12ClNO2S2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfonamide group.

Preparation Methods

The synthesis of 5-Chlorothiophene-2-sulfonic acid tert-butylamide typically involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with tert-butylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

5-Chlorothiophene-2-sulfonyl chloride+tert-butylamine5-Chlorothiophene-2-sulfonic acid tert-butylamide\text{5-Chlorothiophene-2-sulfonyl chloride} + \text{tert-butylamine} \rightarrow \text{this compound} 5-Chlorothiophene-2-sulfonyl chloride+tert-butylamine→5-Chlorothiophene-2-sulfonic acid tert-butylamide

The reaction is usually performed in an inert atmosphere, such as nitrogen, and at room temperature. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

5-Chlorothiophene-2-sulfonic acid tert-butylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chlorothiophene-2-sulfonic acid tert-butylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorothiophene-2-sulfonic acid tert-butylamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity. These interactions can modulate various biochemical pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

5-Chlorothiophene-2-sulfonic acid tert-butylamide can be compared with other sulfonamide derivatives, such as:

    5-Bromothiophene-2-sulfonic acid tert-butylamide: Similar structure but with a bromine atom instead of chlorine.

    5-Methylthiophene-2-sulfonic acid tert-butylamide: Contains a methyl group instead of a chlorine atom.

    5-Nitrothiophene-2-sulfonic acid tert-butylamide: Features a nitro group in place of the chlorine atom.

Biological Activity

5-Chlorothiophene-2-sulfonic acid tert-butylamide (CAS No. 155731-14-9) is an organic compound with significant biological activity, primarily due to its structural features, including a thiophene ring and a sulfonamide group. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₂ClNO₂S₂
  • Molecular Weight : 253.8 g/mol
  • Structural Features :
    • Thiophene ring
    • Sulfonamide group

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The sulfonamide group can form hydrogen bonds with proteins, which may alter their functional dynamics. Furthermore, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing multiple biochemical pathways crucial for cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits strong antimicrobial properties. Its structural components contribute to its efficacy against various microbial strains, making it a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been studied for its role in enzyme inhibition. The interaction of the sulfonamide group with enzyme active sites can lead to significant changes in enzyme activity, which is valuable for drug design and therapeutic applications .

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that compounds structurally similar to this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis, leading to cell lysis.
  • Enzyme Interaction Studies :
    • In vitro studies have shown that the compound effectively inhibits specific enzymes involved in metabolic pathways. For instance, it was found to inhibit carbonic anhydrase activity, which is crucial for various physiological processes .
  • Synthesis and Applications :
    • The synthesis of this compound involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with tert-butylamine under controlled conditions. This synthetic route enables the production of high-purity compounds suitable for biological testing .

Comparative Analysis with Similar Compounds

The table below summarizes the properties and biological activities of this compound in comparison to similar compounds:

Compound NameStructural FeaturesUnique Properties
This compound Thiophene ring, sulfonamide groupStrong antimicrobial activity
5-Bromothiophene-2-sulfonic acid tert-butylamide Similar structure with bromineModerate antimicrobial activity
5-Methylthiophene-2-sulfonic acid tert-butylamide Methyl group instead of chlorineEnhanced solubility

Properties

IUPAC Name

N-tert-butyl-5-chlorothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZSRWXWBIVADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435734
Record name N-tert-Butyl-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155731-14-9
Record name N-tert-Butyl-5-chlorothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.5 g (27.5 mmol) of 5-chlorothiophenesulfonyl chloride in dry THF at 0° C. was treated with a solution of 5.7 mL (75.5 mmol) of t-butylamine. After warming to 23° C., the reaction mixture was diluted with 125 mL of diethyl ether, filtered, and washed with 1 N HCl, brine, and dried (MgSO4). Concentration in vacuo affords 6.4 g (98%) of the named compound as an oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step Two
Yield
98%

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